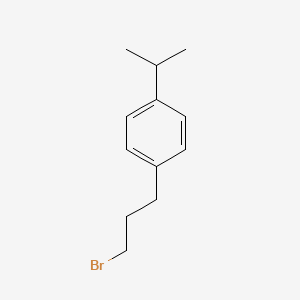
1-(3-Bromopropyl)-4-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-isopropylbenzene is an organic compound that belongs to the class of alkyl halides It features a benzene ring substituted with an isopropyl group and a bromopropyl chain
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-4-isopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The isopropyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Ketones, carboxylic acids.
科学的研究の応用
1-(3-Bromopropyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-isopropylbenzene involves its reactivity as an alkyl halide. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and applications.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-4-isopropylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-4-isopropylbenzene: Similar structure but with an iodine atom instead of bromine.
1-(3-Bromopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(3-Bromopropyl)-4-isopropylbenzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. The isopropyl group also imparts different steric and electronic properties compared to the methyl group, influencing its reactivity and applications.
特性
分子式 |
C12H17Br |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17Br/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9H2,1-2H3 |
InChIキー |
XNJNISLEDIWTHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
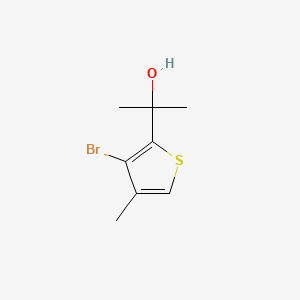

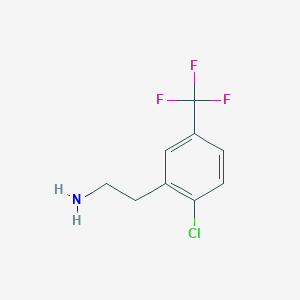

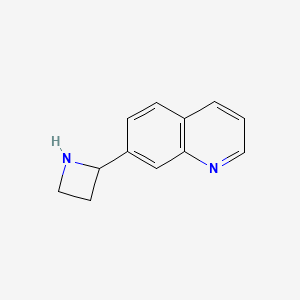

![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
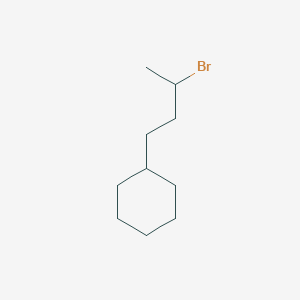
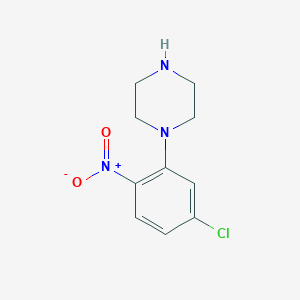

![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)
